molecular formula C14H11F3N2O B1332330 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 328107-22-8

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1332330
CAS No.: 328107-22-8
M. Wt: 280.24 g/mol
InChI Key: QGTCNXNNPZMXFF-UHFFFAOYSA-N
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Description

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the benzamide structure.

    N-(3-(trifluoromethyl)phenyl)benzamide: Similar structure but without the amino group.

Uniqueness

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl group and the amino group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(18)7-9/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTCNXNNPZMXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368049
Record name 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328107-22-8
Record name 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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